Sulfo-Cy3-Tetrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

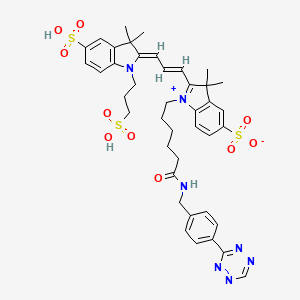

C41H47N7O10S3 |

|---|---|

分子量 |

894.1 g/mol |

IUPAC名 |

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58) |

InChIキー |

CWXYQDVOGSOOPQ-UHFFFAOYSA-N |

異性体SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Sulfo-Cy3-Tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3-Tetrazine has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the specific and efficient fluorescent labeling of biomolecules in complex biological systems. Its unique properties, including high water solubility, bright fluorescence, and exceptionally fast reaction kinetics, make it an invaluable reagent for a wide range of applications, from in vitro studies to in vivo imaging. This technical guide provides a comprehensive overview of this compound, including its core applications, quantitative data, detailed experimental protocols, and visualizations of its utility in bioorthogonal workflows.

Core Concepts and Applications

This compound is a hydrophilic fluorescent probe belonging to the cyanine (B1664457) dye family. It incorporates a tetrazine moiety, which is the key to its bioorthogonal reactivity. The primary application of this compound lies in its ability to participate in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" reaction is characterized by its remarkable speed and specificity, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.[2][4]

The sulfonate groups on the Cy3 fluorophore impart excellent water solubility, which is crucial for biological applications as it prevents aggregation and non-specific binding in aqueous environments.[1] The Cy3 fluorophore itself exhibits bright orange fluorescence with a high extinction coefficient, making it easily detectable even at low concentrations.[5][6]

Key applications of this compound include:

-

Fluorescent Labeling of Biomolecules: It is widely used to attach a fluorescent tag to proteins, nucleic acids, and other biomolecules that have been pre-functionalized with a TCO group.[7][8]

-

Live Cell Imaging: Its cell impermeability or selective permeability depending on the specific conjugate allows for targeted labeling of extracellular or intracellular components in living cells.[3][9][10]

-

In Vivo Imaging: The rapid kinetics of the tetrazine-TCO ligation are particularly advantageous for in vivo imaging, enabling pre-targeting strategies where a TCO-modified antibody is first administered, followed by a rapidly clearing this compound probe for imaging.[11][12][13]

-

Proximity Ligation Assays: It can be used to study protein-protein interactions by designing probes that only fluoresce when two tetrazine-modified molecules are brought into close proximity by interacting proteins.[14][15]

Quantitative Data

The performance of this compound in bioorthogonal labeling is underpinned by its favorable photophysical properties and rapid reaction kinetics. The following tables summarize key quantitative data for Sulfo-Cy3 and the kinetics of the tetrazine-TCO reaction.

Table 1: Photophysical Properties of Sulfo-Cy3

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | [8] |

| Emission Maximum (λem) | ~570 nm | [8] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [8] |

| Quantum Yield (Φ) | ~0.1 | [8] |

Table 2: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 MeOH:water | 2,000 | [16] |

| 3,6-di(2-pyridyl)-s-tetrazine | strained TCO (s-TCO) | MeOH | 22,000 | [16] |

| 3,6-di(2-pyridyl)-s-tetrazine | strained TCO (s-TCO) | PBS, 37°C | 2,800,000 | [16] |

| Various tetrazines | TCO | PBS, 37°C | 200 - 30,000 | [4] |

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Proteins with this compound

This protocol outlines the general steps for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., size-exclusion chromatography spin column)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. This should be done immediately before use.

-

Prepare Protein Solution: Ensure the TCO-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will react with NHS esters if the tetrazine is delivered as such.

-

Labeling Reaction:

-

Add a 1.1- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[7]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

-

-

Purification:

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~550 nm (for Cy3). The following formula can be used: DOL = (A₅₅₀ × ε₂₈₀_protein) / ((A₂₈₀ - A₅₅₀ × CF₂₈₀) × ε₅₅₀_Cy3) Where CF₂₈₀ is a correction factor for the absorbance of the dye at 280 nm.

Protocol 2: Live-Cell Imaging using a Pre-targeting Approach

This protocol describes a two-step "pre-targeting" strategy for imaging a specific cell surface receptor.

Materials:

-

Cells expressing the target receptor

-

TCO-modified antibody against the target receptor

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency.

-

Antibody Incubation (Pre-targeting):

-

Washing: Remove the unbound antibody by washing the cells three times with warm cell culture medium.[3]

-

This compound Labeling:

-

Final Wash and Imaging:

-

Wash the cells twice with warm cell culture medium to remove excess dye.

-

Add fresh medium to the cells and image using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[3]

-

Visualizations

Bioorthogonal Labeling Workflow

The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with this compound.

Caption: General workflow for bioorthogonal labeling.

Pre-targeting Imaging Strategy

This diagram outlines the logical steps of a pre-targeting imaging experiment using a TCO-modified antibody and this compound.

Caption: Pre-targeting imaging workflow.

Proximity-Induced Fluorescence for Protein-Protein Interaction

This diagram illustrates the principle of a fluorogenic probe for detecting protein-protein interactions, where fluorescence is enhanced upon the binding of two interacting proteins that bring two tetrazine moieties into close proximity with their TCO-tagged partners.

Caption: Proximity-induced fluorescence detection.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. 5 Steps To Live-Cell Imaging [cellandgene.com]

- 11. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pretargeted imaging beyond the blood–brain barrier - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfo-Cy3-Tetrazine: Structure, Properties, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its chemical structure, key properties, and detailed protocols for its application in labeling biomolecules, particularly through the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) derivatives.

Core Concepts: Chemical Structure and Properties

This compound is a bifunctional molecule that combines the bright and photostable cyanine (B1664457) dye, Sulfo-Cy3, with a highly reactive tetrazine moiety. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart excellent water solubility to the molecule, a critical feature for biological applications in aqueous environments.[1]

The core structure consists of three key components:

-

A Sulfo-Cy3 fluorophore: This cyanine dye is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission of orange-red fluorescence. Its high extinction coefficient and good quantum yield make it a bright and easily detectable label.[2]

-

A Tetrazine ring: This six-membered aromatic ring containing four nitrogen atoms is the reactive handle for bioorthogonal ligation. Specifically, it participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a suitable dienophile.[3]

-

A linker: This chemical chain connects the fluorophore to the tetrazine ring, providing spatial separation and flexibility.

The IUPAC name for a common variant is Potassium (E)-2-[(E)-3-{3,3-Dimethyl-1-[6-({[p-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino)-6-oxohexyl]-5-(oxysulfonyl)-3H-indol-2-yl}-2-propenylidene]-1-(3-sulfopropyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[4] The exact molecular formula and weight can vary slightly depending on the specific salt form and linker.[4][5]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below. These values are critical for designing and executing fluorescence-based experiments.

| Property | Value | References |

| Excitation Maximum (λ_ex_) | ~548 - 555 nm | [3][4][5][6] |

| Emission Maximum (λ_em_) | ~563 - 572 nm | [3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [4][5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [4][6] |

| Molecular Formula | C₄₀H₄₄KN₇O₇S₂ / C₄₁H₄₇N₇O₁₀S₃ | [3][4][5] |

| Molecular Weight | ~838.1 - 894.1 g/mol | [3][4][5][6] |

| Solubility | Water, DMSO, DMF | [3][5][6] |

The Power of Bioorthogonal Chemistry: The Tetrazine-TCO Ligation

The primary application of this compound lies in its ability to participate in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[2] This reaction is exceptionally fast and specific, proceeding rapidly at physiological temperature and pH without the need for a catalyst.[7]

The reaction forms a stable covalent bond and releases nitrogen gas as the only byproduct.[7] This "click chemistry" approach allows for the specific labeling of TCO-modified biomolecules in complex biological environments, such as within living cells or even whole organisms, with minimal off-target reactions.[7][8]

Below is a diagram illustrating the logical workflow for labeling a TCO-modified protein with this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in labeling a TCO-modified protein with this compound.

Protocol for Labeling TCO-Modified Proteins

This protocol outlines the bioorthogonal "click" reaction between a protein previously functionalized with a TCO group and this compound.

Materials:

-

TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Prepare the TCO-modified protein: Ensure the TCO-modified protein is purified from any excess TCO-NHS ester and is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[6]

-

Prepare this compound stock solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[9]

-

Initiate the labeling reaction: Add a 1.1- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[6] A slight molar excess of the tetrazine is recommended to drive the reaction to completion.[6] Add the stock solution dropwise while gently vortexing to ensure efficient mixing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9][10] Protect the reaction from light to prevent photobleaching of the Cy3 dye.[10] The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/magenta color of the tetrazine.

-

Proceed to purification: Once the incubation is complete, the labeled protein is ready for purification to remove any unreacted this compound.[10]

Protocol for Purification of the Labeled Protein

Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification.[11] Size-exclusion chromatography (SEC) or spin desalting columns are common and effective methods.[5][11]

Using a Spin Desalting Column (for small-scale purification):

-

Prepare the spin column: Invert the column several times to resuspend the gel. Remove the top and bottom caps (B75204) and place the column in a collection tube. Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[11]

-

Equilibrate the column: Place the column in a new collection tube. Add 400 µL of the desired buffer (e.g., PBS) to the resin and centrifuge for 2 minutes at 1,000 x g. Discard the buffer and repeat this equilibration step at least once.[11]

-

Apply the sample: Place the column in a clean collection tube. Carefully apply the labeling reaction mixture (typically up to 100 µL) to the center of the resin bed.[11]

-

Elute the labeled protein: Centrifuge the column for 2 minutes at 1,000 x g. The purified, labeled protein will be in the collection tube, while the smaller, unconjugated this compound will be retained in the resin.[11]

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.[10]

Signaling Pathways and Logical Relationships

The application of this compound is not limited to simple protein labeling. It is a powerful tool for visualizing and tracking biomolecules in various biological processes. For instance, in pre-targeted imaging, a TCO-modified antibody is first administered, allowed to accumulate at a specific target (e.g., a tumor), and then the unbound antibody is cleared from circulation. Subsequently, a fluorescently labeled tetrazine, such as this compound, is administered, which then rapidly "clicks" to the TCO-modified antibody at the target site, enabling specific imaging.

The following diagram illustrates the logical relationship in a pre-targeted cell imaging experiment.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, including chemical biology, drug development, and diagnostics. Its excellent water solubility, bright fluorescence, and participation in the ultra-fast and highly specific tetrazine-TCO ligation make it an ideal probe for labeling and visualizing biomolecules in complex biological systems. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the successful implementation of this compound in your research endeavors.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Sulfo-Cy3-Tetrazine: A Technical Guide to Solubility and Stability in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe widely utilized in bioconjugation and imaging applications due to its bright and photostable Cy3 fluorophore coupled with a bioorthogonal tetrazine moiety. This guide provides a comprehensive overview of its solubility and stability in aqueous buffers, crucial parameters for ensuring the reliability and reproducibility of experimental results.

Core Concepts: Solubility and Stability

The utility of this compound in biological applications is fundamentally dependent on its behavior in aqueous environments. The presence of sulfonate groups significantly enhances its water solubility, a critical feature for experiments conducted in physiological buffers.[1] The stability of the molecule, particularly the tetrazine ring, is influenced by factors such as pH, temperature, and the presence of nucleophiles. Methyltetrazines, including the one in this compound, are noted for their optimal stability at physiological pH, balancing reactivity with persistence in aqueous media.[2]

Quantitative Data on Solubility

This compound exhibits excellent solubility in water and is also soluble in common organic solvents used for stock solutions. The available quantitative data for its solubility is summarized in the table below.

| Solvent | Reported Solubility | Molar Concentration (approx.) |

| Water | 36 g/L | 0.043 M |

| DMSO | Soluble | Not specified |

| DMF | Soluble | Not specified |

Stability in Aqueous Buffers

While specific quantitative stability data, such as degradation rates and half-life in various buffers, for this compound is not extensively documented in publicly available literature, general principles for tetrazine and cyanine (B1664457) dye stability provide valuable guidance.

Qualitative Stability Summary:

| Parameter | Observation |

| pH | Methyltetrazines exhibit optimal stability at physiological pH (around 7.4).[2] Stability can decrease in more basic aqueous solutions due to susceptibility to nucleophilic attack.[3] |

| Temperature | Long-term storage at -20°C in the dark is recommended to maintain stability.[2] Transportation at room temperature for up to three weeks is generally acceptable.[2] |

| Light Exposure | Like most cyanine dyes, this compound is photostable but should be protected from prolonged exposure to light to prevent photobleaching.[2] |

| Buffer Composition | The presence of strong nucleophiles in the buffer could potentially lead to the degradation of the electron-deficient tetrazine ring. |

Further empirical testing is recommended to determine the precise stability of this compound in specific experimental buffer systems (e.g., PBS, TRIS, HEPES) over time and at various temperatures.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in aqueous buffers.

Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectroscopy

This protocol outlines a method to determine the saturation solubility of this compound in a buffer of interest.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Equilibrate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with continuous gentle agitation to ensure saturation.

-

-

Sample Clarification:

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

-

Carefully collect the supernatant, ensuring no particulate matter is transferred.

-

-

Spectrophotometric Analysis:

-

Prepare a series of dilutions of the clear supernatant with the same aqueous buffer.

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of Sulfo-Cy3 (approximately 548 nm) using a UV-Vis spectrophotometer.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for Sulfo-Cy3, ~150,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the concentration of the diluted samples.

-

Determine the concentration of the original saturated supernatant to establish the solubility.

-

Protocol 2: Assessment of Aqueous Stability using HPLC

This protocol allows for the quantitative analysis of this compound degradation over time in a specific buffer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to a final working concentration (e.g., 10-50 µM) in the aqueous buffer to be tested (e.g., PBS, pH 7.4).

-

-

Incubation:

-

Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C), protected from light.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each incubation temperature.

-

Immediately analyze the samples by reverse-phase HPLC.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is typically used.

-

Column: A C18 column is a common choice for separating cyanine dyes and their potential degradation products.

-

Detection: Monitor the elution profile using a UV-Vis detector at the λmax of Sulfo-Cy3 (~548 nm) and a fluorescence detector.

-

Quantification: The peak area of the intact this compound is integrated at each time point. The percentage of remaining compound is calculated relative to the initial time point (t=0).

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each temperature.

-

From this data, the degradation rate and the half-life (t½) of the compound under the specific buffer and temperature conditions can be determined.

-

Visualizing Experimental Workflows and Stability Factors

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Caption: Experimental workflows for assessing solubility and stability.

Caption: Factors influencing this compound stability in aqueous buffers.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy3-Tetrazine

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent dye crucial for bioorthogonal labeling and imaging. Designed for researchers, scientists, and drug development professionals, this document details the core spectral characteristics and methodologies associated with this versatile cyanine (B1664457) dye.

Core Photophysical Properties

This compound is a bright, photostable fluorescent probe that belongs to the cyanine dye family.[1][2] Its water solubility is enhanced by the presence of sulfonate groups, making it highly suitable for biological applications in aqueous environments.[3] The tetrazine moiety enables its use in bioorthogonal chemistry, specifically in the inverse electron demand Diels-Alder cycloaddition reaction with strained dienophiles like trans-cyclooctenes (TCO).[1][2][4] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems.[5][6][7]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are critical for designing and executing fluorescence-based experiments, ensuring optimal excitation and detection of the fluorophore.

| Photophysical Parameter | Value | Source |

| Excitation Maximum (λex) | ~548 - 554 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~563 - 570 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 L·mol-1·cm-1 | [1][2][4] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][2] |

| Stokes Shift | ~14 nm | [3] |

| Solubility | Water, DMSO, DMF | [1][4] |

Experimental Protocols

The following section outlines a generalized methodology for the determination of the excitation and emission spectra of this compound. This protocol is based on standard fluorometric techniques.

Determining Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. To ensure complete dissolution, vortex the solution.

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µM). The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[8]

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorescence spectrophotometer to the expected emission maximum (e.g., 570 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

-

The wavelength that results in the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorescence spectrophotometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

-

The peak of each spectrum corresponds to the respective maximum.

-

Bioorthogonal Labeling Workflow

This compound is frequently employed in bioorthogonal labeling strategies to attach a fluorescent reporter to a target biomolecule. The workflow for this process is depicted below.

Caption: Bioorthogonal labeling workflow using this compound.

This diagram illustrates the three main stages of using this compound for fluorescently labeling biomolecules. The process begins with the incorporation of a strained alkene, such as trans-cyclooctene (TCO), into a target biomolecule. This is followed by the highly specific and rapid bioorthogonal reaction between the TCO-modified biomolecule and this compound. The resulting fluorescently labeled biomolecule can then be used in various downstream applications, including cellular imaging and quantitative analysis.[5][9][10][11]

References

- 1. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]

- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy3-Tetrazine: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. It details the compound's physicochemical properties, experimental protocols for its application in labeling biomolecules, and a visual representation of the underlying chemical ligation workflow.

Core Compound Properties

This compound is a bright, orange-red fluorescent dye belonging to the sulfo-cyanine family. The molecule is engineered with two key functional groups: a sulfonate group that confers high water solubility, and a tetrazine moiety that enables highly specific and rapid covalent bond formation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 894.05 g/mol | [1][2] |

| Chemical Formula | C₄₁H₄₇N₇O₁₀S₃ | [1][2] |

| CAS Number | 2055138-86-6 | [2] |

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Solubility | High in aqueous buffers (e.g., PBS), DMSO, DMF |

Bioorthogonal Labeling via Tetrazine-TCO Ligation

The primary application of this compound is the fluorescent labeling of biomolecules that have been pre-functionalized with a trans-cyclooctene (TCO) group. This process, often referred to as tetrazine-TCO ligation, is exceptionally fast and specific, allowing for the precise attachment of the Cy3 fluorophore to proteins, antibodies, nucleic acids, or other targets in complex biological media.

Signaling Pathway and Experimental Workflow

The workflow for labeling a TCO-modified protein with this compound is a straightforward and robust process. The reaction proceeds via a [4+2] cycloaddition between the tetrazine and the TCO group, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate. This irreversible reaction drives the ligation to completion.

Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for labeling a TCO-functionalized protein with this compound. The optimal concentrations and reaction times may need to be adjusted based on the specific protein and application.

Materials and Reagents

-

TCO-modified protein of interest

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification: Spin desalting columns (e.g., with a 5 kDa molecular weight cutoff) or Size-Exclusion Chromatography (SEC) system

Reagent Preparation

-

Protein Solution : Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

This compound Stock Solution : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Due to the potential for hydrolysis, tetrazine solutions should be prepared fresh.

Conjugation Reaction

-

Molar Ratio : Determine the desired molar excess of this compound to the TCO-protein. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine probe.

-

Reaction Initiation : Add the calculated volume of the this compound stock solution to the protein solution. Ensure that the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation : Incubate the reaction mixture for 30 to 120 minutes at room temperature. Protect the reaction from light to prevent photobleaching of the Cy3 dye. The reaction can also be performed at 4°C, which may require a longer incubation time.

Purification of the Conjugate

-

Removal of Excess Reagent : After the incubation is complete, it is crucial to remove the unreacted this compound to reduce background fluorescence in downstream applications.

-

Spin Desalting : For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.

-

Size-Exclusion Chromatography (SEC) : For higher resolution purification or for larger sample volumes, SEC can be employed.

Storage and Analysis

-

Storage : Store the purified, labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a carrier protein like BSA (0.1%) can help prevent degradation and non-specific binding.

-

Characterization (Optional) : The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).

-

Application : The Cy3-labeled protein is now ready for use in various downstream applications, including fluorescence microscopy, flow cytometry, and other bioanalytical assays.

References

The Pivotal Role of the Sulfo Group in Sulfo-Cy3-Tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Sulfo-Cy3-Tetrazine, a key reagent in the field of bioconjugation and bioorthogonal chemistry. We delve into the critical role of its sulfo group, its impact on reactivity and solubility, and provide detailed experimental protocols for its application in advanced biological research.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate environment of a living cell, the ability to selectively label and visualize specific biomolecules is paramount. Bioorthogonal chemistry offers a powerful solution, providing chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] At the forefront of this field is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and highly specific, making it an ideal tool for in vivo imaging and diagnostics.[2][3][4] this compound has emerged as a leading reagent in this domain, combining the rapid reactivity of a tetrazine moiety with the bright fluorescence of the Cy3 dye.

The Critical Role of the Sulfo Group

The "sulfo" in this compound refers to the presence of sulfonate groups (SO₃⁻) in its chemical structure. These groups are not mere appendages; they are central to the molecule's utility in biological applications for two primary reasons:

-

Enhanced Water Solubility: Biological systems are aqueous environments. For a labeling reagent to be effective, it must be soluble in water-based buffers and cellular media. The negatively charged sulfonate groups are highly polar, imparting excellent water solubility to the otherwise hydrophobic cyanine (B1664457) dye and tetrazine core.[5][6] This eliminates the need for organic co-solvents that can be detrimental to protein structure and cell viability.

-

Reduced Non-Specific Binding: The hydrophilicity conferred by the sulfo groups also minimizes non-specific binding to hydrophobic surfaces within cells and tissues. This leads to a lower background signal and a higher signal-to-noise ratio in imaging experiments, resulting in clearer and more reliable data.

Quantitative Data: Spectroscopic and Kinetic Properties

The performance of a fluorescent probe is defined by its photophysical and reactive properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 nm | [5] |

| Emission Maximum (λem) | ~570 nm | [5] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.1 | |

| Reaction Rate Constant (k₂) with TCO | >50,000 M⁻¹s⁻¹ | [7] |

Experimental Protocols

General Handling and Storage

This compound is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C in the dark and protected from moisture.[5][8][9] To prepare a stock solution, dissolve the powder in anhydrous DMSO or DMF.[5] For aqueous reactions, this stock solution can be further diluted into the desired aqueous buffer.

Protocol for Antibody Conjugation (Pre-targeting Strategy)

This protocol outlines the first step in a pre-targeting workflow, where an antibody is conjugated to a trans-cyclooctene (TCO) moiety. The TCO-modified antibody is then administered in vivo, allowed to accumulate at the target site, and detected with systemically administered this compound.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMSO

-

Desalting column (e.g., PD-10)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 2-5 mg/mL.

-

TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction for 60 minutes at room temperature in the dark.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and using the known extinction coefficients of the antibody and TCO.

-

Storage: Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol for Live Cell Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans. Cells are first metabolically engineered to express a TCO-modified sugar on their surface, which is then detected with this compound.

Materials:

-

Cells of interest in culture

-

TCO-modified sugar (e.g., Ac₄ManNTCO)

-

This compound

-

Cell culture medium

-

PBS

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the TCO-modified sugar for 24-48 hours. The optimal concentration of the sugar should be determined empirically for each cell line.

-

Washing: Wash the cells three times with PBS to remove any unincorporated sugar.

-

This compound Labeling: Prepare a 5-20 µM solution of this compound in cell culture medium or PBS.

-

Incubation: Incubate the cells with the this compound solution for 10-30 minutes at 37°C in the dark.

-

Final Washes: Wash the cells three times with PBS to remove unbound this compound.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Pre-targeting strategy for in vivo imaging.

Caption: Metabolic glycoengineering workflow for live cell imaging.

Caption: Probing a signaling pathway using this compound.

Conclusion

This compound stands as a testament to the synergy between organic chemistry and biology. The integral sulfo groups confer the essential properties of water solubility and reduced non-specific binding, enabling its use in complex biological environments. Its bright fluorescence and rapid, specific reactivity make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful application of this compound in cutting-edge research.

References

- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

An In-Depth Technical Guide to Sulfo-Cy3-Tetrazine for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, a fluorescent probe pivotal to the advancement of click chemistry. Tailored for both newcomers and seasoned researchers, this document elucidates the core principles, experimental protocols, and practical applications of this powerful tool in biological research and drug development.

Introduction to this compound and Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, occurring under benign, aqueous conditions. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is exceptionally fast and proceeds without the need for cytotoxic catalysts, making it ideal for labeling and tracking biomolecules in living systems.[1][2]

This compound is a key reagent in this field. It comprises a sulfonated cyanine (B1664457) 3 (Cy3) fluorescent dye functionalized with a highly reactive tetrazine moiety. The sulfonate groups confer excellent water solubility, a critical feature for biological applications, while the Cy3 fluorophore provides a bright and photostable orange-red signal.[3][4] Its utility spans a wide range of applications, from fluorescence microscopy and flow cytometry to the specific labeling of proteins, nucleic acids, and other biomolecules for in-depth study.[3]

Physicochemical and Spectroscopic Properties

The performance of this compound as a fluorescent probe is defined by its distinct chemical and photophysical characteristics. Understanding these properties is essential for designing and troubleshooting experiments.

| Property | Value | Reference |

| Molecular Weight | ~894.1 g/mol | [5] |

| Solubility | Water, DMSO, DMF | [5] |

| Excitation Maximum (λex) | ~550-554 nm | [4][5] |

| Emission Maximum (λem) | ~568-570 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.1-0.31 | [6] |

| Appearance | Red solid | |

| Storage Conditions | -20°C, desiccated and protected from light | [7] |

The IEDDA Reaction: Mechanism and Kinetics

The core of this compound's utility lies in its rapid and specific reaction with TCO-modified molecules. This IEDDA reaction is a [4+2] cycloaddition where the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate. This irreversible process is the sole byproduct, driving the reaction to completion.[2]

The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[2] This exceptional speed allows for efficient labeling even at the low concentrations typical of biological systems.

| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions | Reference |

| General Tetrazine-TCO | > 800 M⁻¹s⁻¹ | Physiological Conditions | [8] |

| Highly Reactive Tetrazine-TCO | up to 30,000 M⁻¹s⁻¹ | Not Specified | [6] |

Note: The exact rate constant for this compound will depend on the specific TCO derivative and reaction conditions.

Experimental Protocols

A typical workflow for labeling a protein of interest involves two main stages: functionalization of the protein with a TCO group, followed by the click reaction with this compound.

Protein Modification with TCO

This protocol outlines the functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative of TCO.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification resin (e.g., desalting spin column)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.

-

TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.

Labeling with this compound

Materials:

-

TCO-modified protein

-

This compound

-

Anhydrous DMSO or DMF

-

Purification resin (e.g., desalting spin column)

Procedure:

-

This compound Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Click Reaction: Add a 1.1- to 5-fold molar excess of the this compound solution to the TCO-modified protein. A slight molar excess is recommended to ensure complete labeling.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.

-

Purification: Remove unreacted this compound via size-exclusion chromatography (e.g., a desalting spin column) or dialysis. The labeled protein is now ready for downstream applications.

Application in Signaling Pathway Analysis: GPCR Tracking

A powerful application of this technology is the visualization and tracking of proteins involved in cellular signaling cascades. For example, G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.

By genetically encoding a TCO-bearing unnatural amino acid into a GPCR, researchers can specifically label the receptor with this compound in live cells. This allows for high-resolution imaging to study receptor localization, trafficking, and dynamics upon ligand binding.

Example: Visualizing GPCR Internalization

-

Ligand Binding: An agonist binds to the extracellular domain of the TCO-modified, Sulfo-Cy3-labeled GPCR.

-

Conformational Change & Signaling: The receptor undergoes a conformational change, activating intracellular G proteins and initiating a downstream signaling cascade.

-

GRK Phosphorylation & Arrestin Binding: G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's C-terminal tail, leading to the recruitment of β-arrestin.

-

Internalization: The GPCR/β-arrestin complex is internalized via clathrin-mediated endocytosis.

-

Trafficking: The internalized receptor is trafficked to endosomes, where it can either be recycled back to the plasma membrane or targeted for degradation.

The bright fluorescence of the Sulfo-Cy3 tag allows for real-time tracking of this entire process, providing insights into the spatiotemporal regulation of GPCR signaling.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its excellent water solubility, bright fluorescence, and participation in the ultrafast and bioorthogonal IEDDA reaction make it an ideal probe for the specific and sensitive labeling of biomolecules. From elucidating complex signaling pathways to enabling advanced imaging techniques, the applications of this compound continue to expand, pushing the boundaries of what is possible in the study of living systems.

References

- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. Bright and Photostable Cyanine Dye Tags for Research Applications - NYU TOV Licensing [license.tov.med.nyu.edu]

- 5. Tetracysteine-Based Fluorescent Tags to Study Protein Localization and Trafficking in Plasmodium falciparum-Infected Erythrocytes | PLOS One [journals.plos.org]

- 6. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. interchim.fr [interchim.fr]

An In-depth Technical Guide to Tetrazine Ligation with Sulfo-Cy3-Tetrazine

This guide provides a comprehensive overview of tetrazine ligation, a cornerstone of bioorthogonal chemistry, with a specific focus on the fluorescent probe Sulfo-Cy3-Tetrazine. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful technology for bioconjugation, imaging, and therapeutic applications.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has transformed chemical biology by enabling the precise labeling and tracking of biomolecules in real-time and in their natural environment.[2]

Among the various bioorthogonal reactions developed, the tetrazine ligation stands out for its exceptionally fast reaction kinetics and high specificity.[3] It is a catalyst-free reaction, making it highly biocompatible for both in vitro and in vivo applications.[4] The reaction's speed is a significant advantage, allowing for efficient labeling even at the low concentrations typical of biological systems.[4][5]

Reaction Mechanism

The tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][6] In this reaction, an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts rapidly with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][7] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.[2][4][6] This clean reaction profile is highly advantageous in complex biological milieu.

References

- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy3-Tetrazine in live-cell imaging applications. The protocol leverages the highly efficient and specific bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach allows for the precise labeling of biomolecules in their native cellular environment with minimal perturbation, making it an invaluable tool for studying dynamic cellular processes.

The Sulfo-Cy3 fluorophore is a water-soluble, bright orange-red fluorescent dye, ideal for biological imaging in aqueous environments.[1][2] Its high quantum yield and photostability make it well-suited for various fluorescence microscopy techniques.[1] The tetrazine moiety enables a rapid and specific reaction with a TCO-tagged biomolecule of interest, which can be introduced to cells through genetic encoding or metabolic labeling.[3][4][5]

Principle of the Reaction

The core of this labeling strategy is the bioorthogonal ligation between this compound and a TCO-modified molecule. This reaction is characterized by its exceptional speed and selectivity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[6][7] The reaction forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[3][4] A key advantage of many tetrazine-fluorophore conjugates is their fluorogenic nature; the fluorescence is often quenched in the free tetrazine and significantly increases upon reaction with a TCO group, leading to a higher signal-to-noise ratio in imaging experiments.[6][8][9]

Data Presentation

Spectral and Chemical Properties

The following table summarizes the key spectral properties of the Sulfo-Cy3 dye and the chemical characteristics of the tetrazine-TCO ligation.

| Parameter | Value | Reference |

| Fluorophore | Sulfo-Cyanine3 (Sulfo-Cy3) | [1] |

| Excitation Maximum | ~554 nm | [1][2] |

| Emission Maximum | ~568 nm | [1][2] |

| Stokes Shift | ~14 nm | [1] |

| Color | Orange-Red | [1] |

| Solubility | Water-soluble | [1][10] |

| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | [3][6] |

| Reactants | Tetrazine and Trans-cyclooctene (TCO) | [3][6] |

| Reaction Kinetics (k₂) | Up to 30,000 M⁻¹s⁻¹ | [6] |

| Biocompatibility | High, no cytotoxic catalysts required | [7] |

Experimental Protocols

This section provides a general protocol for labeling live cells expressing a TCO-modified protein with this compound. This protocol assumes that the cells have been engineered to express the TCO-modified biomolecule of interest on the cell surface.

Materials

-

Live cells expressing a TCO-modified target molecule

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

-

Glass-bottom imaging dishes or plates

-

Fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~554/568 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Experimental Workflow

Caption: Experimental workflow for live-cell imaging with this compound.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a stock solution (e.g., 1-10 mM) by dissolving the this compound in anhydrous DMSO. c. Store the stock solution at -20°C, protected from light and moisture.

2. Cell Preparation: a. Plate the cells expressing the TCO-modified target molecule onto a glass-bottom imaging dish. b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence and expression of the target molecule. c. Before labeling, gently wash the cells once with pre-warmed PBS.

3. Labeling Reaction: a. Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to the desired final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type and target. b. Remove the PBS from the cells and add the this compound labeling solution. c. Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the concentration of the reactants.[8]

4. Imaging: a. After incubation, you can either image the cells directly in the labeling solution (if the probe is sufficiently fluorogenic) or gently wash the cells two to three times with fresh, pre-warmed imaging medium to reduce background fluorescence. b. Image the cells using a fluorescence microscope equipped with a standard Cy3 filter set. Maintain the cells at 37°C and 5% CO₂ during imaging using an environmental chamber.

Signaling Pathways and Logical Relationships

Bioorthogonal Reaction Mechanism

The labeling of a TCO-modified protein with this compound proceeds via an inverse-electron-demand Diels-Alder cycloaddition.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Sulfo-Cy3-Tetrazine Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biomedical research and diagnostics, enabling a wide array of applications from cellular imaging to immunoassays. Sulfo-Cy3, a bright and photostable cyanine (B1664457) dye, is a popular choice for such labeling. The use of a tetrazine moiety on the dye, in conjunction with a trans-cyclooctene (B1233481) (TCO) modified antibody, allows for a highly specific and efficient bioorthogonal conjugation via the inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" reaction.[1][2][3] This two-step method offers several advantages over traditional single-step conjugation chemistries, including rapid reaction kinetics, high specificity in complex biological media, and the ability to pre-label the antibody with a functional group for subsequent reaction with the dye, which can be particularly useful for sensitive antibodies or when precise control over the degree of labeling is required.[1][2][3][4]

These application notes provide a detailed protocol for the conjugation of Sulfo-Cy3-Tetrazine to an antibody using a TCO-NHS ester for the initial antibody modification.

Principle of the Method

The conjugation of this compound to an antibody is achieved through a two-step process:

-

Antibody Modification with TCO-NHS Ester: The antibody is first reacted with a trans-cyclooctene (TCO) linker that has an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines on the antibody, primarily on the side chains of lysine (B10760008) residues, to form stable amide bonds. This step results in a TCO-modified antibody.[5][6]

-

IEDDA Click Chemistry Reaction: The TCO-modified antibody is then reacted with this compound. The TCO group (dienophile) and the tetrazine group (diene) undergo a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition reaction, forming a stable covalent bond and releasing nitrogen gas.[3][7] This "click" reaction is bioorthogonal, meaning it does not interfere with biological functional groups, allowing for clean and efficient conjugation.[2][3]

Data Presentation

Table 1: Effect of TCO-NHS Ester to Antibody Molar Ratio on Degree of Labeling (DOL) and Antibody Affinity

| TCO:Antibody Molar Ratio | Resulting TCOs per Antibody (DOL of TCO) | Relative Antigen Binding Affinity |

| 5:1 | ~4 | Unaffected |

| 10:1 | ~8 | Significantly Reduced |

| 15:1 | ~10 | Significantly Reduced |

Data synthesized from a study on anti-c-myc antibody functionalization. The specific DOL and impact on affinity can vary depending on the antibody and reaction conditions.[3]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol details the modification of an antibody with a TCO-NHS ester to introduce the TCO functional group.

Materials:

-

Purified antibody (free of amine-containing buffers like Tris or glycine)

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

TCO-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]

-

-

Labeling Reaction:

-

Quenching (Optional):

-

Purification:

-

Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.[5]

-

-

Characterization:

-

Determine the concentration of the TCO-modified antibody using a spectrophotometer at 280 nm.

-

The degree of TCO labeling can be determined by reacting a small aliquot with a tetrazine-fluorophore and measuring the absorbance, or by mass spectrometry.[6]

-

Protocol 2: Conjugation of TCO-modified Antibody with this compound

This protocol describes the IEDDA click chemistry reaction between the TCO-modified antibody and this compound.

Materials:

-

TCO-modified antibody (from Protocol 1)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

-

Desalting spin columns or size-exclusion chromatography system

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-modified antibody in the Reaction Buffer.

-

Dissolve the this compound in anhydrous DMSO to make a 10 mM stock solution.

-

-

Ligation Reaction:

-

Add a 1.5- to 3-fold molar excess of the this compound solution to the TCO-modified antibody solution.[10]

-

Gently mix.

-

-

Incubation:

-

Purification:

-

If necessary, the final Sulfo-Cy3-conjugated antibody can be purified from excess this compound using a desalting spin column or size-exclusion chromatography.[8]

-

Characterization of the Antibody-Sulfo-Cy3 Conjugate

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It can be determined using UV-Vis spectrophotometry.[11]

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (~555 nm, Amax).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye Concentration (M)] = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its λmax (~150,000 M⁻¹cm⁻¹).

-

-

Calculate the concentration of the antibody. The absorbance at 280 nm is a combination of the absorbance of the antibody and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

-

CF = A280 of free dye / Amax of free dye

-

[Antibody Concentration (M)] = (A280 - (Amax * CF)) / ε_antibody

-

Where ε_antibody for a typical IgG is ~210,000 M⁻¹cm⁻¹.

-

-

Calculate the DOL:

-

DOL = [Dye Concentration] / [Antibody Concentration]

-

An optimal DOL for most applications is between 2 and 10.[12][13]

Mandatory Visualization

Caption: Experimental workflow for the two-step conjugation of this compound to an antibody.

Caption: Simplified signaling pathway of EGFR internalization tracked by a Sulfo-Cy3 labeled antibody.

Application Example: Tracking EGFR Internalization

Antibodies labeled with Sulfo-Cy3 via the tetrazine-TCO click chemistry are excellent tools for live-cell imaging and tracking dynamic cellular processes such as receptor internalization. For example, an anti-EGFR antibody conjugated to Sulfo-Cy3 can be used to monitor the endocytosis of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[5][8]

Brief Protocol:

-

Culture cells expressing EGFR to an appropriate confluency.

-

Incubate the cells with the anti-EGFR-Sulfo-Cy3 conjugate at 4°C to allow binding to the cell surface receptors without initiating internalization.

-

Wash the cells to remove unbound antibody.

-

Induce internalization by adding EGF-containing medium and incubating at 37°C.

-

At various time points, fix the cells and image using fluorescence microscopy.

-

The internalization of EGFR can be visualized by the movement of the Sulfo-Cy3 signal from the plasma membrane to intracellular vesicles (endosomes).[8]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low TCO-modification | Inactive TCO-NHS ester due to hydrolysis. | Prepare fresh TCO-NHS ester solution in anhydrous DMSO immediately before use. |

| Presence of primary amines in the antibody buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer).[14] | |

| Suboptimal pH for the NHS ester reaction. | Ensure the reaction buffer pH is between 8.3 and 8.5.[15] | |

| Low Sulfo-Cy3 Conjugation Yield | Inactive this compound. | Store the dye desiccated and protected from light. Prepare fresh solutions. |

| Steric hindrance of the TCO group on the antibody. | Consider using a TCO-NHS ester with a longer PEG spacer to increase accessibility.[14] | |

| Isomerization of TCO to its less reactive cis-isomer. | Avoid prolonged storage of the TCO-modified antibody in solution.[16] | |

| Antibody Aggregation | High degree of labeling or hydrophobic interactions. | Reduce the TCO:antibody molar ratio during the initial modification step. Use a TCO-NHS ester with a hydrophilic PEG spacer.[15] |

| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Reduce the TCO:antibody molar ratio.[3] Consider site-specific conjugation methods if random lysine labeling is problematic. |

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quantifying EGFR endosomal recycling via immunofluorescence in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Control of epidermal growth factor receptor endocytosis by receptor dimerization, rather than receptor kinase activation | EMBO Reports [link.springer.com]

- 14. benchchem.com [benchchem.com]

- 15. escholarship.org [escholarship.org]

- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy3-Tetrazine: Application Notes and Protocols for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Tetrazine for super-resolution microscopy. This document details the dye's photophysical properties, its application in advanced imaging techniques, and provides detailed protocols for its use in bioorthogonal labeling for Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to this compound

This compound is a water-soluble, orange-fluorescent dye that is a key tool for bioorthogonal labeling in super-resolution microscopy.[1][2] Its core structure consists of a Sulfo-Cy3 fluorophore functionalized with a tetrazine moiety. This combination allows for highly specific and efficient labeling of target biomolecules that have been metabolically, genetically, or chemically engineered to contain a strained dienophile, such as trans-cyclooctene (B1233481) (TCO).[2][3] The inverse-electron-demand Diels-Alder cycloaddition reaction between the tetrazine and TCO is exceptionally fast and occurs under physiological conditions, making it ideal for live-cell imaging.[3][4]

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature.[5] The tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase in fluorescence intensity.[5] This "turn-on" effect minimizes background fluorescence from unreacted probes, enhancing the signal-to-noise ratio, which is critical for high-resolution imaging.[5]

Key Applications in Super-Resolution Microscopy

This compound is particularly well-suited for single-molecule localization microscopy (SMLM) techniques like STORM and related methods. In STORM, Cy3 dyes can function as "activator" fluorophores when paired with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5), enabling the stochastic photoswitching required for image reconstruction.[6] The bright and photostable nature of Sulfo-Cy3 also makes it a suitable candidate for STED microscopy, where a depletion laser is used to overcome the diffraction limit of light.[7][8]

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical properties of this compound, providing a valuable resource for experimental design.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550-555 nm | [2][9] |

| Emission Maximum (λem) | ~563-570 nm | [2][10] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [10][11] |

| Solubility | Water, DMSO, DMF | [2][10] |

| Reactive Group | Tetrazine | [2] |

| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder with TCO | [2] |

Experimental Protocols

Here, we provide detailed protocols for utilizing this compound in super-resolution microscopy. The first protocol details the bioorthogonal labeling of cellular targets, a prerequisite for both STORM and STED imaging. Subsequent protocols provide specific guidance for each super-resolution technique.

Protocol 1: Bioorthogonal Labeling of Cellular Proteins with this compound

This protocol describes the labeling of a target protein that has been genetically engineered to incorporate a trans-cyclooctene (TCO)-modified non-canonical amino acid.

Materials:

-

Cells expressing the TCO-modified protein of interest

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells

Procedure:

-

Cell Culture: Culture cells expressing the TCO-modified protein to the desired confluency on imaging-grade glass-bottom dishes or coverslips.

-

Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. Store in the dark at -20°C.

-

Labeling:

-

For live-cell imaging, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

-

For fixed-cell imaging, after fixation and permeabilization (if required), dilute the this compound stock solution in PBS to a final concentration of 1-5 µM.

-

-

Incubation: Replace the cell culture medium (for live cells) or PBS (for fixed cells) with the this compound labeling solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed culture medium (for live cells) or PBS (for fixed cells) to remove unbound probe.

-

Proceed to Imaging: The labeled cells are now ready for super-resolution microscopy. For live-cell imaging, replace the wash buffer with an appropriate live-cell imaging medium. For fixed-cell imaging, mount the coverslip onto a microscope slide with a suitable mounting medium.

Bioorthogonal labeling workflow for super-resolution microscopy.

Protocol 2: (d)STORM Imaging with this compound as an Activator Fluorophore

This protocol provides a starting point for performing (direct)STORM imaging using Sulfo-Cy3 as an activator for a reporter dye like Alexa Fluor 647.

Materials:

-

Cells labeled with this compound and a suitable reporter dye (e.g., Alexa Fluor 647-TCO)

-

STORM imaging buffer:

-

10% (w/v) glucose

-

1 M MEA (cysteamine)

-

GLOX solution (glucose oxidase and catalase)

-

Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl)

-

Procedure:

-